molecular formula C12H26 B1204899 2,3,6,7-Tetramethyloctane

2,3,6,7-Tetramethyloctane

Cat. No. B1204899
M. Wt: 170.33 g/mol
InChI Key: FZCGYGCYZRXLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6,7-Tetramethyloctane is an alkane.

Scientific Research Applications

Synthesis and Characterization

  • Tetrahydrofuran tetrasolvated dimeric lithium dienolate derived from a related compound, 2,2,7,7-tetramethyloctan-3,6-dione, has been characterized and utilized in reactions to yield new products, showcasing its potential in organic synthesis (Kagan et al., 2011).

Catalysis

  • Palladium complexes involving a related compound, 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane, have been shown to be effective in facilitating microwave-assisted synthesis of flavones, highlighting its role in catalysis (Awuah & Capretta, 2009).

Materials Science and Physical Properties

  • Studies on compounds like 2,2,3,3-tetramethylbutane offer insights into the thermodynamic properties of related molecules, which are crucial for understanding their behavior in different states and conditions (Scott et al., 1952).

Molecular Structure Analysis

  • The molecular structure of compounds like 3,3-diethylpentane (tetraethylmethane) in the gas phase, determined through electron diffraction and ab initio calculations, provides essential data for understanding the structure and behavior of similar hydrocarbons (Alder et al., 1999).

Organic Chemistry and Reaction Mechanisms

  • Research on the synthesis of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene reveals the complexities of reaction mechanisms and the synthesis of specific hydrocarbon structures (Dozen & Hatta, 1975).

Environmental Chemistry

  • The study of isoprenoid hydrocarbons in recent sediments, including compounds like pristane (2,6,10,14-tetramethylpentadecane), helps in understanding the biochemical origins and geochemical formation of such compounds in natural environments (Blumer & Snyder, 1965).

Dosimetry and Radiation Physics

  • Research involving liquids like isooctane and tetramethylsilane, closely related to 2,3,6,7-Tetramethyloctane, contributes to the understanding of collection efficiency in radiation physics, particularly in the context of dosimetry applications (Johansson et al., 1997).

properties

Product Name

2,3,6,7-Tetramethyloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,6,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-9(2)11(5)7-8-12(6)10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

FZCGYGCYZRXLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-Tetramethyloctane
Reactant of Route 2
2,3,6,7-Tetramethyloctane
Reactant of Route 3
2,3,6,7-Tetramethyloctane
Reactant of Route 4
Reactant of Route 4
2,3,6,7-Tetramethyloctane
Reactant of Route 5
2,3,6,7-Tetramethyloctane
Reactant of Route 6
2,3,6,7-Tetramethyloctane

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